molecular formula C11H17NO B1345546 N-(2-Ethoxyethyl)benzylamine CAS No. 67411-38-5

N-(2-Ethoxyethyl)benzylamine

Cat. No.: B1345546
CAS No.: 67411-38-5
M. Wt: 179.26 g/mol
InChI Key: DTXJHAMRAXFCTQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)benzylamine is an organic compound belonging to the class of benzylamines. It is a colorless liquid with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethoxyethyl)benzylamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-ethoxyethanol under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{HOCH}_2\text{CH}_2\text{OC}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OC}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced using high-pressure reactors and continuous flow systems to ensure high yield and purity. The process involves the use of catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The benzylamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(2-Ethoxyethyl)benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)benzylamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzylamine
  • N-Methylbenzylamine
  • N,N-Dimethylbenzylamine

Uniqueness

N-(2-Ethoxyethyl)benzylamine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other benzylamines. This structural feature enhances its solubility and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

N-benzyl-2-ethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXJHAMRAXFCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217765
Record name N-(2-Ethoxyethyl)benzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67411-38-5
Record name N-(2-Ethoxyethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67411-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethoxyethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067411385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethoxyethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethoxyethyl)benzylamine
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